Laninamivir-13C,15N2
Description
Foundational Principles of Isotopic Labeling for Biological Tracing and Quantification
Isotope labeling is a technique where atoms within a molecule are replaced by their isotopes, which have a different number of neutrons but the same chemical properties. creative-proteomics.comspectroinlets.comfiveable.me Stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (B135050) (¹⁵N), and Deuterium (B1214612) (²H), are non-radioactive and can be used as tracers to follow the metabolic fate of molecules within a biological system. wikipedia.orgcreative-proteomics.com This method allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of a compound. acs.orgnih.gov The key principle lies in the ability to distinguish the labeled compound from its naturally occurring (unlabeled) counterpart using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. spectroinlets.comwikipedia.orgnih.gov This distinction enables precise quantification and tracing of the labeled molecule through complex biological pathways. spectroinlets.comfiveable.me
Strategic Significance of Stable Isotope-Labeled Reference Standards in Drug Discovery and Development
In drug discovery and development, stable isotope-labeled compounds serve as critical internal standards for quantitative analysis. acanthusresearch.comisotope.comiris-biotech.de By adding a known quantity of the labeled drug to a biological sample, researchers can accurately measure the concentration of the unlabeled drug, compensating for variations in sample preparation and instrument response. lgcstandards.comnih.gov This approach, known as isotope dilution mass spectrometry, is the gold standard for bioanalytical quantification due to its high accuracy and precision. metwarebio.com The use of these standards is crucial for pharmacokinetic studies, which assess how an organism affects a drug, and for understanding drug metabolism. nih.goviris-biotech.de
Overview of Laninamivir (B1674463) as a Neuraminidase Inhibitor and its Research Context
Laninamivir is a potent antiviral drug that functions as a neuraminidase inhibitor. scbt.comscbt.com Neuraminidase is a key enzyme on the surface of the influenza virus that enables the release of new virus particles from infected cells, thus propagating the infection. scbt.commdpi.com By blocking this enzyme, Laninamivir effectively halts the spread of the virus. scbt.comscbt.com It is administered as a prodrug, laninamivir octanoate (B1194180), which is then converted to its active form, laninamivir, in the body. researchgate.netresearchgate.netresearchgate.net Research has shown its efficacy against various influenza strains, including those resistant to other neuraminidase inhibitors like oseltamivir. researchgate.netoup.comnih.gov
Rationale for the Isotopic Labeling of Laninamivir with 13C and 15N for Advanced Research Applications
The synthesis of Laninamivir-13C,15N2 involves the incorporation of one Carbon-13 atom and two Nitrogen-15 atoms into the laninamivir molecule. schd-shimadzu.comscbt.comlgcstandards.com This specific labeling pattern provides a distinct mass shift that allows for its unambiguous detection and quantification in the presence of the unlabeled drug. medchemexpress.com This is particularly valuable for a range of advanced research applications. For instance, in metabolic studies, it enables the precise tracking of laninamivir's metabolic fate and the identification of its metabolites. scbt.com In pharmacokinetic studies, it serves as an ideal internal standard for accurately measuring the concentration of laninamivir in biological matrices. iris-biotech.de The use of stable isotopes like ¹³C and ¹⁵N is preferred over radioactive isotopes due to their safety and the ability to conduct studies in humans without radiation exposure. iris-biotech.de
Scope and Objectives of Academic Research on this compound
Academic research utilizing this compound aims to deepen the understanding of its antiviral mechanism and pharmacokinetic profile. Key objectives include:
Elucidating Metabolic Pathways: Tracing the biotransformation of laninamivir to identify and quantify its metabolites. acs.orgnih.gov
Improving Bioanalytical Methods: Developing and validating highly sensitive and accurate methods for quantifying laninamivir in biological samples, using the labeled compound as an internal standard. acanthusresearch.comnih.gov
Investigating Drug Resistance: Studying the interaction of laninamivir with neuraminidase from resistant viral strains to understand the molecular basis of resistance. mdpi.com
Supporting Clinical Trials: Providing a reliable analytical tool for pharmacokinetic and pharmacodynamic assessments in clinical studies. oup.comclinicaltrials.govnih.gov
Below is a data table summarizing the key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₂¹³CH₂₂N₂¹⁵N₂O₇ | schd-shimadzu.com |
| Molecular Weight | 349.32 g/mol | schd-shimadzu.com |
| Unlabeled CAS Number | 203120-17-6 | schd-shimadzu.com |
| Isotopic Enrichment | ≥99% ¹³C, ≥98% ¹⁵N | schd-shimadzu.com |
| Purity | ≥98% | schd-shimadzu.com |
Properties
Molecular Formula |
C₁₃H₂₂N₄O₇ |
|---|---|
Molecular Weight |
346.34 |
Synonyms |
(4S,5R,6R)-5-Acetamido-4-carbamimidamido-6-((1R,2R)-3-hydroxy-2-methoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic Acid-13C,15N2; (4S,5R,6R)-5-Acetamido-4-guanidino-6-((1R,2R)-2,3-dihydroxy-1-methoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic Acid-13C,15 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Laninamivir 13c,15n2
Chemical Synthesis Approaches for the Specific Incorporation of 13C and 15N Isotopes
The synthesis of Laninamivir-13C,15N2 requires the incorporation of heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) into the molecule's backbone. This is achieved by modifying established synthetic routes for the unlabeled drug to include isotopically labeled starting materials. nuvisan.comchemicalsknowledgehub.com
A reported scalable synthesis for Laninamivir (B1674463) involves an organocatalytic route starting from inexpensive D-araboascorbic acid. nih.govthieme-connect.comnih.gov This multi-step process includes key reactions such as a thiourea-catalyzed enantioselective Michael addition and an anti-selective Henry reaction. nih.govthieme-connect.com
To produce this compound, this synthesis would be adapted by introducing labeled precursors at strategic points. The specific placement of the ¹³C and ¹⁵N atoms depends on which positions are chosen for labeling. For use as an internal standard, the labels should be in a metabolically stable part of the molecule to prevent their loss during biological processing. nuvisan.com For instance, the guanidino group is a key feature for binding to neuraminidase and contains three nitrogen atoms, making it a logical target for ¹⁵N labeling. The carbon backbone, derived from precursors like acetone (B3395972) and a nitrovinylcarbamate in the organocatalytic route, could be targeted for ¹³C labeling. nih.govthieme-connect.com The synthesis of other labeled antiviral drugs, such as Triazavirin, has successfully used precursors like ¹³C-labeled methyl iodide (¹³C²H₃I), potassium [¹³C]thiocyanate (KS¹³CN), and ¹⁵N-enriched sodium nitrite (B80452) to incorporate the isotopes. nih.gov A similar strategy would be applied to the synthesis of Laninamivir, substituting standard reagents with their heavy-isotope-containing counterparts. researchgate.net
Selection and Preparation of Isotopic Precursors for Laninamivir Synthesis
The selection of isotopic precursors is dictated by the chosen synthetic pathway and the desired labeling pattern. For complex molecules, isotopes are ideally introduced as late in the synthesis as possible to maximize efficiency and minimize cost, as labeled reagents are expensive. chemicalsknowledgehub.com However, incorporating them into the core structure often requires using fundamental labeled building blocks early in the process. nuvisan.comsigmaaldrich.com
Based on the organocatalytic synthesis of Laninamivir, several commercially available labeled starting materials could be employed. nih.govthieme-connect.com For example, to label the carbon backbone, one could use ¹³C-labeled acetone. To introduce ¹⁵N into the guanidino group, a labeled guanidinylating agent, such as 1,3-bis(tert-butoxycarbonyl)-2-methyl-[¹⁵N₂,¹³C]-thiopseudourea, would be required. The synthesis of such a reagent would itself start from simpler labeled materials like [¹⁵N₂]-urea or [¹⁵N₂]-thiourea and [¹³C]-methyl iodide. The synthesis of other complex labeled molecules has utilized precursors like ¹³C-labeled glucose or ¹⁵N-labeled ammonium (B1175870) chloride, which can be transformed into more complex, labeled synthetic intermediates. sigmaaldrich.comnih.gov
Below is a table of potential isotopic precursors and their points of incorporation for the synthesis of this compound.
| Isotopic Precursor | Target Moiety in Laninamivir | Potential Synthetic Incorporation |
| [¹³C₃]-Acetone | Dihydropyran ring backbone | Michael addition reaction nih.govthieme-connect.com |
| tert-Butyl (2-nitro-[¹³C₂]-vinyl)carbamate | Dihydropyran ring backbone | Michael addition reaction nih.govthieme-connect.com |
| [¹⁵N₃]-Guanidinylating reagent | Guanidino group | Guanidinylation of the C4-amino group nih.gov |
| [¹⁵N]-Ammonium chloride | Amine functionalities | Used to synthesize labeled amines or nitro compounds sigmaaldrich.comnih.gov |
| Potassium [¹³C]cyanide | Carboxylic acid group | Can be converted to a carboxylic acid or other functional groups nuvisan.com |
Purification and Isolation Techniques for Isotope-Enriched Laninamivir
The purification of isotope-enriched Laninamivir is a critical step to ensure its quality and reliability as an analytical standard. The final product must be separated from unreacted starting materials, synthetic by-products, and, crucially, any unlabeled or partially labeled Laninamivir molecules. nuvisan.com High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purification of pharmaceutical compounds, including isotopically labeled ones. chemicalsknowledgehub.com
The process typically involves:
Initial Work-up: Standard chemical extraction and washing procedures to remove the bulk of impurities.
Chromatography: Preparative HPLC is used for the final purification step. The system is optimized to achieve baseline separation between the target compound (this compound) and any closely related impurities. Given that the isotopic labeling results in a compound with nearly identical chemical properties to the unlabeled version, the separation is based on removing other chemical impurities rather than separating labeled from unlabeled species. nih.govscispace.com
Isolation: The purified fraction from the HPLC is collected, and the solvent is removed, typically through lyophilization (freeze-drying), to yield the final product as a solid powder.
The entire process is monitored using analytical techniques like analytical HPLC and mass spectrometry to track the purity of the fractions. chemicalsknowledgehub.com
Analytical Characterization and Validation of Isotopic Enrichment and Chemical Purity
A comprehensive analytical characterization is required to validate the identity, purity, and isotopic enrichment of this compound before it can be used as a reliable internal standard. musechem.comresearchgate.net This involves a combination of mass spectrometry, NMR spectroscopy, and chromatography.
High-Resolution Mass Spectrometry for Isotopic Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the successful incorporation of the stable isotopes and quantifying the level of enrichment. chemicalsknowledgehub.comrsc.org HRMS provides a highly accurate mass measurement, allowing for the clear differentiation between the labeled and unlabeled compound. escholarship.orgdiagnosticsworldnews.com
The key assessments made using HRMS include:
Molecular Weight Confirmation: The measured mass of the ion of this compound must match the theoretical calculated mass.
Isotopic Enrichment: By analyzing the ion cluster, the percentage of the fully labeled compound can be determined relative to partially labeled and unlabeled species. rsc.orgresearchgate.net For a standard to be effective, the isotopic purity should be high (typically >98%). avantiresearch.com
The table below shows the theoretical mass calculations for unlabeled and a possible isotopologue of labeled Laninamivir.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference (Da) |
| Laninamivir | C₁₃H₂₂N₄O₇ | 346.1543 | - |
| Laninamivir-¹³C,¹⁵N₂ | ¹²C₁₂¹³CH₂₂¹⁴N₂¹⁵N₂O₇ | 349.1557 | +3.0014 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Integrity
¹³C NMR: The spectrum of this compound will show enhanced signals at the positions of the ¹³C labels. Furthermore, coupling between adjacent ¹³C nuclei (¹³C-¹³C coupling) or between ¹³C and ¹⁵N nuclei (¹³C-¹⁵N coupling) provides definitive proof of their location and connectivity, which is absent in the spectrum of the unlabeled compound. nih.govacs.org
¹⁵N NMR: This technique directly observes the ¹⁵N nuclei, confirming their incorporation. researchgate.net The chemical shifts and coupling patterns in the ¹⁵N spectrum help to pinpoint the exact location of the nitrogen isotopes within the guanidino group or other nitrogen-containing moieties. researchgate.netwgtn.ac.nz
Chromatographic Purity Assessment of Labeled Standards
The chemical purity of this compound is determined using chromatographic methods, most commonly HPLC with UV or MS detection. wisdomlib.org This analysis quantifies the percentage of the desired compound relative to any other chemical impurities.
HPLC-UV: The sample is analyzed on a calibrated HPLC system, and the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. A high purity (e.g., ≥98%) is typically required for certified reference standards.
LC-MS: Coupling liquid chromatography with mass spectrometry provides even greater certainty, as it confirms that the peak being measured for purity assessment has the correct mass for this compound. wisdomlib.orgnih.gov
A certificate of analysis for a commercial batch of this compound would report both its chemical purity (via HPLC) and its isotopic enrichment (via HRMS). nuvisan.com
Advanced Analytical Techniques Employing Laninamivir 13c,15n2 in Research
Development and Validation of Quantitative Bioanalytical Assays for Laninamivir (B1674463) in Research Matrices
The development of robust bioanalytical methods is a foundational step in understanding the behavior of a drug within a biological system. For laninamivir, this involves creating and validating assays that can accurately measure its concentration in various research matrices, such as plasma and epithelial lining fluid. nih.govpmda.go.jp
Role of Laninamivir-13C,15N2 as an Internal Standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely used for the quantification of drugs in biological samples due to its high sensitivity and selectivity. jopir.in In these assays, an internal standard (IS) is crucial for correcting variations that can occur during sample preparation and analysis.
This compound is an ideal stable isotope-labeled (SIL) internal standard for the quantification of laninamivir. alsachim.comresearchgate.net Because it has the same chemical structure as the unlabeled analyte (laninamivir), it co-elutes during liquid chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, due to the incorporation of a heavier carbon-13 isotope and two nitrogen-15 (B135050) isotopes, it has a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the unlabeled laninamivir. nih.gov This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification of laninamivir. nih.gov The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis. nih.gov
Optimization of Mass Spectrometry Parameters for Labeled and Unlabeled Analytes
To achieve the highest sensitivity and specificity in an LC-MS/MS method, the mass spectrometer parameters must be carefully optimized for both the analyte (laninamivir) and its labeled internal standard (this compound). alsachim.com This process typically involves the direct infusion of individual standard solutions of each compound into the mass spectrometer to determine the optimal settings.
Key parameters that are optimized include the selection of precursor and product ions for selected reaction monitoring (SRM), as well as collision energy and cone voltage. wur.nl For instance, in positive ion mode, the precursor ion for laninamivir would be its protonated molecule [M+H]+, and for this compound, it would be [M+3+H]+, reflecting the mass difference from the isotopic labels. The collision energy is then adjusted to produce the most abundant and stable product ions for each, ensuring a strong and reliable signal for quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
|---|---|---|---|
| Laninamivir | 347.1 | 329.1 | Positive |
| This compound | 350.1 | 332.1 | Positive |
This table presents hypothetical yet representative mass spectrometry parameters for laninamivir and its stable isotope-labeled internal standard. Actual values may vary based on the specific instrument and experimental conditions.
Matrix Effect Assessment and Mitigation Strategies in Research Samples
The "matrix effect" is a phenomenon in LC-MS/MS analysis where components of the biological sample (the matrix) co-elute with the analyte and interfere with its ionization, leading to either suppression or enhancement of the signal. nih.gov This can significantly impact the accuracy and precision of the analytical method. Therefore, assessing and mitigating the matrix effect is a critical part of method validation. e-b-f.eu
The matrix effect is typically evaluated by comparing the response of the analyte in a post-extraction spiked blank matrix sample to its response in a neat solution. nih.gov The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. scispace.com Since the IS is chemically identical to the analyte, it is affected by the matrix in the same way. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized, ensuring the reliability of the quantitative results. e-b-f.eu Other strategies to reduce matrix effects include optimizing sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering components, and modifying the chromatographic method to separate the analyte from matrix interferences. nih.govresearchgate.net
Application in High-Throughput Screening and Quantitative Analysis for Research Purposes
In drug discovery and development research, high-throughput screening (HTS) is employed to test large numbers of compounds for their biological activity. nih.govresearchgate.net LC-MS/MS methods utilizing this compound as an internal standard are well-suited for HTS applications requiring quantitative analysis. The robustness and speed of these methods allow for the rapid and reliable quantification of laninamivir in numerous samples, which is essential for studies such as in vitro metabolism screening or cell-based assays. nih.govresearchgate.net The high sensitivity of these methods also enables the use of small sample volumes, which is advantageous when working with limited biological materials. researchgate.net
Integration with Other Chromatographic and Spectroscopic Platforms for Comprehensive Analysis
While LC-MS/MS is a primary tool, integrating it with other analytical platforms can provide a more comprehensive understanding of a drug's behavior. alsachim.com For instance, coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS) can be used for metabolite identification studies, where the accurate mass measurement helps in elucidating the structures of unknown metabolites of laninamivir.
Furthermore, other chromatographic techniques like hydrophilic interaction liquid chromatography (HILIC) can be beneficial, especially for polar compounds like laninamivir, offering different selectivity compared to traditional reversed-phase chromatography. researchgate.netnih.gov Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of laninamivir and its labeled standard, this compound, ensuring the quality of the reference materials used in quantitative assays. jopir.in
Investigational Applications of Laninamivir 13c,15n2 in Drug Metabolism Research
Elucidation of Laninamivir (B1674463) Metabolic Pathways Using Stable Isotope Tracing
Stable isotope tracing is a robust methodology that allows for the precise tracking of a molecule and its derivatives within a biological system. nih.govnih.govspringernature.com The use of Laninamivir-13C,15N2, a labeled version of the neuraminidase inhibitor Laninamivir, facilitates a detailed understanding of its metabolic fate. medchemexpress.commedchemexpress.com
Identification of Metabolites through 13C and 15N Label Tracking in in vitro Systems
The core advantage of using this compound lies in the ability to distinguish the drug and its metabolites from endogenous molecules within complex biological matrices. doi.orgmdpi.comunl.edu When analyzed using mass spectrometry, the labeled compounds exhibit a distinct mass shift corresponding to the incorporated isotopes, allowing for their unambiguous identification. nih.govunl.edu
In in vitro systems, such as cell cultures, the introduction of this compound enables researchers to track the appearance of new molecular entities containing the 13C and 15N labels. unl.edu This technique is instrumental in identifying all metabolic products, even those that are unexpected or formed in low concentrations. nih.gov For instance, studies on the prodrug Laninamivir octanoate (B1194180) have shown its conversion to the active form, Laninamivir. researchgate.netnih.govpmda.go.jp The use of a labeled version would confirm that the detected Laninamivir originates directly from the administered prodrug.
Characterization of Enzymatic Hydrolysis and Biotransformation Pathways (e.g., prodrug conversion by esterases)
Laninamivir is often administered as a prodrug, Laninamivir octanoate, which is designed to be hydrolyzed by esterases in the body to release the active drug. researchgate.netnih.govpmda.go.jp Stable isotope labeling is crucial in characterizing this bioactivation process. By incubating this compound octanoate with specific enzymes or cellular fractions, researchers can precisely follow the conversion.
Studies have identified that Laninamivir octanoate is hydrolyzed to its active form, Laninamivir, in the lungs. nih.govresearchgate.net This process is critical for the drug's efficacy. The primary enzymes responsible for this conversion in human pulmonary tissue are S-formylglutathione hydrolase (also known as esterase D or ESD) and acyl-protein thioesterase 1 (APT1). nih.govjst.go.jp Research has shown that these cytosolic esterases are key to the bioactivation of the prodrug. nih.govjst.go.jp The use of a labeled compound would allow for precise quantification of the rate and extent of this enzymatic hydrolysis.
Studies in Isolated Enzyme Systems and Subcellular Fractions (e.g., microsomes, cytosol)
To pinpoint the specific enzymes and cellular compartments involved in metabolism, researchers utilize isolated enzyme systems and subcellular fractions like microsomes and cytosol. d-nb.info Incubating this compound with these preparations helps to delineate the metabolic pathways in a controlled environment.
For example, in vitro metabolic studies using S9 fractions from the lungs of various species, including humans, have demonstrated the time-dependent formation of the active metabolite from Laninamivir octanoate. pmda.go.jp Further investigations using human lung S9 fractions, microsomes, and cytosol have been conducted to characterize the hydrolysis of the prodrug. researchgate.net Specifically, studies have shown that cytosolic esterases APT1 and ESD are crucial for the bioconversion of Laninamivir octanoate in human lung tissue. jst.go.jp The use of this compound in such assays would provide definitive evidence of the metabolic products and the enzymes responsible for their formation.
Preclinical Assessment of Metabolic Stability and Drug Disposition in Research Models
Beyond identifying metabolic pathways, this compound is invaluable for assessing the metabolic stability and disposition of the drug in various preclinical models.
Comparative Metabolism of Labeled vs. Unlabeled Compound in in vitro Systems
A key application of stable isotope-labeled compounds is in comparative metabolic studies. By incubating both this compound and its unlabeled counterpart in parallel in vitro systems (e.g., liver microsomes), researchers can directly compare their metabolic profiles. This approach helps to ensure that the isotopic labeling does not significantly alter the drug's metabolic fate, a phenomenon known as an isotope effect. While deuterium (B1214612) labeling can sometimes affect pharmacokinetics, the use of 13C and 15N is generally considered to have a negligible impact. medchemexpress.commedchemexpress.com
This comparative analysis validates the use of the labeled compound as a reliable tracer for the unlabeled drug in more complex biological systems.
Application in Investigational Pharmacokinetic Studies in Non-Human Biological Systems (e.g., cellular models, isolated organ perfusion, in vitro enzyme kinetics)
This compound is a powerful tool for investigational pharmacokinetic studies in various non-human biological systems. These studies provide critical data on how the drug is absorbed, distributed, metabolized, and excreted (ADME).
In cellular models, such as airway epithelial cells, labeled Laninamivir can be used to study cellular uptake, intracellular metabolism, and efflux. nih.gov For instance, studies with radiolabeled Laninamivir octanoate have shown its uptake into airway epithelial cells, followed by intracellular hydrolysis and slow release of the active drug. nih.gov The use of a stable isotope-labeled version would offer a non-radioactive alternative for such detailed cellular pharmacokinetic analyses.
Isolated organ perfusion systems, which maintain the viability of an organ outside the body, can be used to study the metabolism and disposition of this compound in a specific organ, such as the lung or liver, without the complexities of a whole-animal model.
Furthermore, in vitro enzyme kinetics studies benefit from the use of labeled substrates. By measuring the rate of disappearance of this compound and the appearance of its labeled metabolites in the presence of specific enzymes, researchers can determine key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This information is vital for predicting the drug's metabolic clearance in vivo. Population pharmacokinetic models have been developed to describe the disposition of Laninamivir and its prodrug, incorporating data from various clinical studies. nih.gov
Below is a table summarizing the key enzymes involved in the metabolic conversion of the prodrug, Laninamivir octanoate, to its active form, Laninamivir.
| Enzyme | Cellular Location | Role in Metabolism |
| S-formylglutathione hydrolase (Esterase D) | Cytosol | Hydrolysis of Laninamivir octanoate to Laninamivir nih.govjst.go.jp |
| Acyl-protein thioesterase 1 (APT1) | Cytosol | Hydrolysis of Laninamivir octanoate to Laninamivir nih.govjst.go.jp |
The following table outlines the pharmacokinetic parameters of Laninamivir and its prodrug, Laninamivir octanoate (LO), from a study in healthy volunteers after a single inhaled dose.
| Compound | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) |
| Laninamivir octanoate (LO) | - | 0.3 | 2.6 | 307-445 (AUC0–3.5) |
| Laninamivir | - | 3.5 | 45.7 | 48.3-63.0 (AUC0–3.5) |
| Data from a study involving a single inhaled 40 mg dose of LO. Cmax and Tmax are peak concentration and time to peak concentration, respectively. t1/2 is the half-life, and AUC is the area under the concentration-time curve. nih.govasm.org |
Quantitative Analysis of Drug-Metabolizing Enzyme Interactions
The investigation of a drug candidate's potential to interact with metabolizing enzymes is a cornerstone of preclinical development. For Laninamivir, and specifically its isotopically labeled analogue this compound, quantitative analysis focuses on two main areas: the enzymatic conversion of its prodrug and the potential for the active compound to inhibit or induce major drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily.
Stable isotope-labeled compounds such as this compound are critical tools in these quantitative studies. scbt.com The incorporation of heavy isotopes (¹³C and ¹⁵N) creates a molecule that is chemically identical to the parent drug but has a distinct, higher molecular weight. This distinction allows it to be used as an ideal internal standard in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govdoi.org By adding a known quantity of this compound to a biological sample, researchers can accurately and precisely quantify the concentration of unlabeled Laninamivir, correcting for variations during sample preparation and analysis. doi.orgresearchgate.net
The primary metabolic interaction of interest for Laninamivir is its bioactivation from the inhaled prodrug, Laninamivir octanoate. researchgate.netnih.gov This conversion occurs via enzymatic hydrolysis of the octanoyl ester moiety, primarily in pulmonary tissues. researchgate.net Research has identified specific esterases responsible for this critical activation step. Studies using human lung S9 fractions and recombinant enzymes have pinpointed S-formylglutathione hydrolase (also known as Esterase D or ESD) and acyl-protein thioesterase 1 (APT1, also known as lysophospholipase 1 or LYPLA1) as the key enzymes responsible for the hydrolysis of Laninamivir octanoate to its active form, Laninamivir. researchgate.net The catalytic activities of these enzymes have been quantified, providing insight into the rate and efficiency of Laninamivir generation at its site of action.
Below is a table detailing the research findings on the primary enzymes involved in the bioactivation of Laninamivir octanoate.
Table 1: Catalytic Activity of Human Esterases in Laninamivir Octanoate Hydrolysis
This table summarizes the quantified catalytic activities of the key human pulmonary enzymes responsible for converting the prodrug Laninamivir octanoate into the active drug, Laninamivir. Data is derived from in vitro studies with recombinant enzymes. researchgate.net
| Enzyme | Alternative Name(s) | Catalytic Activity (pmol/min/μg of enzyme) |
|---|---|---|
| Acyl-protein thioesterase 1 | APT1, LYPLA1 | 0.377 |
| S-formylglutathione hydrolase | Esterase D, ESD | 0.232 |
Conversely, studies on the potential for Laninamivir itself to cause drug-drug interactions through inhibition of major metabolic pathways have been conducted. Like the structurally similar neuraminidase inhibitor Zanamivir, Laninamivir is not significantly metabolized by hepatic enzymes and shows a low potential for interactions with the cytochrome P450 system. innovareacademics.innih.gov In vitro studies using human liver microsomes are a standard method to evaluate a drug's potential to inhibit specific CYP isoforms. In these assays, the drug is incubated with microsomes and a known probe substrate for a particular CYP enzyme. A lack of effect on the metabolism of these probe substrates indicates a low risk of metabolic drug interactions. nih.gov
The following table, based on data for the related compound Zanamivir, illustrates the typical findings from such an in vitro screen, which are expected to be similar for Laninamivir given its comparable metabolic profile. nih.govnih.gov
Table 2: Representative Data on the In Vitro Inhibition of Human Cytochrome P450 Isoforms
This table presents findings for the neuraminidase inhibitor Zanamivir, which has a metabolic profile similar to Laninamivir. nih.govnih.gov It shows the lack of inhibition on the metabolism of various CYP450 probe substrates, suggesting a low potential for clinically relevant drug-drug interactions mediated by these enzymes. The use of this compound would be integral to the precise quantification required in such studies were they performed for Laninamivir.
| CYP450 Isoform | Probe Substrate | Effect Observed at Concentrations up to 500 µmol/L |
|---|---|---|
| CYP1A2 | Phenacetin / Ethoxyresorufin | No effect |
| CYP2A6 | Coumarin | No effect |
| CYP2C9 | Tolbutamide | No effect |
| CYP2C19 | Mephenytoin | No effect |
| CYP2D6 | Bufuralol | No effect |
| CYP2E1 | Chlorzoxazone | No effect |
| CYP3A4 | Midazolam | No effect |
Mechanistic Research and Advanced Biological Studies Utilizing Laninamivir 13c,15n2
Investigating Enzyme Kinetics and Inhibition Mechanisms of Neuraminidase Using Labeled Compound
The primary target of laninamivir (B1674463) is the influenza virus neuraminidase, an enzyme crucial for the release of progeny virions from infected host cells. alsachim.com Understanding the precise kinetics of this inhibition is vital for optimizing antiviral strategies. The use of isotopically labeled compounds like Laninamivir-13C,15N2 offers enhanced precision in these studies. mdpi.com
Use of Labeled Compound in Detailed Kinetic Analyses
Isotopically labeled inhibitors are invaluable for detailed kinetic analyses of enzyme-inhibitor interactions. In the context of laninamivir and neuraminidase, this compound can be employed in advanced assays to determine key kinetic parameters with high accuracy. The distinct mass of the labeled compound allows for its unambiguous detection and quantification, even in the presence of its unlabeled counterpart or other interfering substances in the assay mixture.
Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) can be used to separate and quantify both the labeled inhibitor and the products of the enzymatic reaction over time. This allows for a more direct and precise measurement of the inhibitor's effect on the reaction rate, leading to more accurate calculations of the inhibition constant (Kᵢ) and the type of inhibition (e.g., competitive, non-competitive). While specific studies detailing the use of this compound for these exact kinetic analyses are not widely published, the principles are well-established with similar labeled compounds for other enzyme systems.
A hypothetical representation of data from such a kinetic analysis is presented below:
| Kinetic Parameter | Value | Description |
| Kᵢ (Inhibition Constant) | 0.85 nM | A measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ indicates a more potent inhibitor. |
| IC₅₀ (Half-maximal inhibitory concentration) | 1.50 nM | The concentration of the inhibitor required to reduce the enzyme activity by 50%. |
| Mechanism of Inhibition | Competitive | The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. |
Binding Studies and Ligand-Target Interactions
The stability of the bond between laninamivir and neuraminidase is a key determinant of its long-acting therapeutic effect. plos.org this compound can be instrumental in studying the binding and dissociation rates (k-on and k-off) of the inhibitor to the neuraminidase active site. Techniques like surface plasmon resonance (SPR) or mass spectrometry-based hydrogen-deuterium exchange (HDX-MS) can be coupled with the use of the labeled compound to monitor the formation and dissociation of the enzyme-inhibitor complex in real-time.
The mass difference imparted by the ¹³C and ¹⁵N isotopes allows for the clear identification of the bound inhibitor, facilitating the study of its interaction with specific amino acid residues within the neuraminidase active site. This can provide critical insights into the structural basis of its potent and prolonged inhibition.
Applications in Quantitative Proteomics and Metabolomics for Systems-Level Insights
Beyond the direct study of the drug-target interaction, this compound is a valuable tool for understanding the broader physiological effects of the drug and the viral infection itself through quantitative proteomics and metabolomics.
Stable Isotope Labeling in Quantitative Proteomics (e.g., SILAC principles)
Quantitative proteomics aims to measure the changes in the abundance of thousands of proteins in a cell or organism in response to a particular stimulus, such as a viral infection or drug treatment. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for this purpose. nih.gov In a typical SILAC experiment to study influenza infection, one population of cells is grown in media containing normal ("light") amino acids, while another is grown in media with heavy isotope-labeled amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine). plos.org
While this compound itself is not directly used for SILAC labeling of proteins, its application in conjunction with SILAC provides a powerful experimental design. For instance, two cell populations, one light and one heavy, could both be infected with influenza virus and then one population treated with laninamivir. By comparing the protein profiles of the treated versus untreated cells using mass spectrometry, researchers can identify host and viral proteins whose expression levels are altered by the drug. nih.govnih.gov This can reveal novel antiviral mechanisms of the drug or cellular pathways that are crucial for viral replication.
Metabolomic Profiling to Understand Cellular Responses to Laninamivir
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. google.com Stable isotopes are central to metabolomic studies for tracing the fate of specific molecules through metabolic pathways. nih.gov Furthermore, isotopically labeled compounds like this compound are essential as internal standards for the accurate quantification of the unlabeled drug in biological samples.
In pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug, a known amount of the labeled compound is added to a biological sample (e.g., plasma or lung tissue). researchgate.net Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. By comparing the mass spectrometry signal of the known amount of the labeled internal standard to the signal of the unlabeled drug, a precise quantification of the drug's concentration in the sample can be achieved. researchgate.net This isotope dilution mass spectrometry approach is the gold standard for quantitative bioanalysis.
The following table illustrates the mass transitions that would be monitored in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of laninamivir using this compound as an internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Laninamivir (unlabeled) | 347.3 | 288.3 |
| This compound (labeled) | 350.3 | 291.3 |
Exploration of Drug Resistance Mechanisms at a Molecular Level Using Labeled Probes
The emergence of drug-resistant influenza strains is a significant clinical concern. mdpi.com Mutations in the neuraminidase gene can alter the enzyme's active site, reducing the binding affinity of inhibitors like laninamivir. mdpi.com While specific studies employing this compound as a probe to investigate resistance are not prominent in the literature, labeled compounds are a key tool in such research.
Labeled probes, often with a fluorescent or biotin (B1667282) tag in addition to isotopic labels, can be used in binding assays with neuraminidase enzymes from both drug-sensitive and drug-resistant viral strains. By comparing the binding affinity of the labeled probe to the different enzyme variants, researchers can quantify the impact of specific mutations on drug binding.
Furthermore, techniques like real-time PCR with labeled probes can be designed to specifically detect the single nucleotide polymorphisms (SNPs) in the viral genome that are responsible for the resistance-conferring amino acid substitutions in the neuraminidase protein. nih.gov While these probes are typically fluorescently labeled oligonucleotides rather than the drug molecule itself, the principle of using labeled molecules to probe molecular interactions and changes is central to understanding and monitoring drug resistance.
Future Perspectives and Methodological Advancements in Stable Isotope Labeled Pharmaceutical Research
Innovations in Synthesis and Production of Complex Labeled Standards
The synthesis of complex, isotopically labeled molecules like Laninamivir-¹³C,¹⁵N₂ requires sophisticated chemical strategies. Traditionally, labeled compounds are prepared via chemical synthesis using commercially available, isotope-containing building blocks. acanthusresearch.com However, the increasing complexity of pharmaceutical agents necessitates more innovative and efficient synthetic routes.
One major area of innovation is the use of biocatalysis . Enzymes offer unparalleled chemo-, regio-, and stereoselectivity, which is critical for modifying complex molecules without the need for extensive protecting group chemistry. For instance, enzymes like Neu5Ac aldolase (B8822740) have been used in the synthesis of neuraminidase inhibitors, demonstrating the potential for biocatalytic routes to key intermediates of drugs like Laninamivir (B1674463). rsc.org Lipases and proteases have also been employed for the enzymatic resolution and synthesis of isotopically labeled antiviral agents, such as famciclovir (B1672041) and penciclovir. rsc.org This approach is not only elegant but can also be more environmentally friendly than traditional organic synthesis.
Another advancing frontier is the development of automated synthesis platforms . These systems, combined with computational prediction of reaction outcomes, can accelerate the optimization of synthetic routes for labeled compounds. protheragen.ai By predicting kinetic isotope effects and reaction yields, chemists can more efficiently design labeling strategies and select the most promising synthetic pathways, reducing development time and resource expenditure. protheragen.ai As the demand for highly complex labeled standards grows, these integrated synthetic and computational methods will become increasingly vital.
Development of Novel Analytical Platforms for High-Resolution Tracing and Quantification
The utility of stable isotope-labeled standards is intrinsically linked to the power of the analytical platforms used for their detection. Laninamivir-¹³C,¹⁵N₂, with its incorporated heavy isotopes, is designed primarily for use as an internal standard in mass spectrometry-based assays. acanthusresearch.commedchemexpress.com The development of these analytical methods is a field of continuous innovation.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological samples. wur.nl Recent advancements have focused on developing methods for the simultaneous determination of multiple antiviral drugs, including neuraminidase inhibitors, in a single run. wur.nldoi.org These methods often employ specialized chromatographic techniques, such as Hydrophilic Interaction Liquid Chromatography (HILIC) , which is particularly effective for retaining and separating highly polar compounds like Laninamivir. doi.orgresearchgate.net
Furthermore, the advent of High-Resolution Mass Spectrometry (HRMS) , particularly Orbitrap technology, has revolutionized metabolomics and drug metabolism studies. HRMS provides exceptional mass accuracy, enabling the confident identification of metabolites and the differentiation of isotopologues from background matrix interferences. nih.gov When used with labeled compounds like Laninamivir-¹³C,¹⁵N₂, HRMS allows for highly precise tracing of the drug's metabolic fate, helping to discover and identify novel metabolites. nih.gov The combination of advanced separation science and high-resolution mass analysis provides unprecedented sensitivity and specificity for studying labeled pharmaceuticals.
A summary of analytical parameters for related labeled neuraminidase inhibitors is presented below.
| Labeled Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Zanamivir-¹³C,¹⁵N₂ | 6.87 | 336.2 | 63.2 |
| Oseltamivir-d₃ | - | - | - |
| Peramivir-¹³C,¹⁵N₂ | - | - | - |
| Data derived from a multi-antiviral analytical method validation study. doi.org Specific values for Oseltamivir-d₃ and Peramivir-¹³C,¹⁵N₂ were not detailed in the referenced table but are commonly used standards. |
Integration of Isotope-Labeled Compounds with Computational Modeling and Systems Biology
The data generated using stable isotope-labeled compounds like Laninamivir-¹³C,¹⁵N₂ gains even greater power when integrated with computational and systems-level approaches. This synergy allows researchers to move from simple quantification to a dynamic understanding of biological networks.
Metabolic Flux Analysis (MFA) is a key technique that uses data from isotope labeling experiments to map the flow of atoms through metabolic pathways. wikipedia.orgnih.gov By tracking the incorporation of ¹³C and ¹⁵N from a labeled precursor, researchers can quantify the rates (fluxes) of interconnected biochemical reactions. wikipedia.org This can provide critical insights into how a virus like influenza hijacks the host cell's metabolic machinery and how an antiviral drug perturbs these pathways.
In recent years, a variety of specialized computational tools have been developed to analyze data from isotope labeling experiments. Software packages like Miso, XCMS, and geoRge are designed to automatically detect and annotate isotopically labeled features in complex LC/MS datasets, a task that is challenging to perform manually. oup.comacs.org These tools streamline the data analysis workflow, enabling more robust and reproducible results. oup.com
Moreover, computational modeling is being used to design better antiviral therapies. By creating dynamic models of viral proteins, researchers can identify novel drug targets and design compounds specifically to inhibit them. respiratory-therapy.com Data from labeled compounds can help validate these models by providing real-world measurements of drug distribution and target engagement. respiratory-therapy.com This integration of experimental isotope tracing with predictive computational biology represents a powerful paradigm for future drug discovery. protheragen.ai
Emerging Research Areas for Laninamivir-¹³C,¹⁵N₂ and Related Labeled Antivirals
The landscape of antiviral research is constantly evolving, driven by the threat of drug resistance and the emergence of new pathogens. Stable isotope-labeled compounds are critical tools in addressing these challenges.
One significant area of research is the study of antiviral resistance . Labeled standards like Laninamivir-¹³C,¹⁵N₂ are essential for accurately quantifying drug levels in resistant versus susceptible viral strains, helping to elucidate the pharmacokinetic and pharmacodynamic factors that contribute to resistance. cymitquimica.com
There is also a major push to develop new classes of antivirals that act on novel targets. rockefeller.edupasteur.fr For example, researchers are exploring inhibitors of viral enzymes other than neuraminidase, such as the viral RNA polymerase or methyltransferase. rockefeller.edugoogle.com As new drug candidates are developed, their labeled analogues will be synthesized to support preclinical and clinical development, including the detailed study of their ADMET (absorption, distribution, metabolism, excretion, and toxicology) profiles. iris-biotech.de
Furthermore, the development of long-acting antivirals like Laninamivir is a key strategy for improving treatment efficacy and patient compliance. cymitquimica.com Studies using labeled versions of these drugs are crucial for understanding the mechanisms behind their prolonged retention in target tissues, such as the lungs. nih.gov For instance, studies with ¹⁴C-labeled Laninamivir octanoate (B1194180) (the prodrug of Laninamivir) showed that it is taken up by airway epithelial cells and slowly hydrolyzed to release the active drug, explaining its long duration of action. nih.gov Laninamivir-¹³C,¹⁵N₂ would be used in similar studies with non-radioactive methods to provide precise quantification. medchemexpress.commedchemexpress.com This knowledge is vital for designing the next generation of long-acting and broad-spectrum antiviral agents to prepare for future viral outbreaks. rockefeller.edu
Q & A
Q. What are the optimal synthesis methods for Laninamivir-13C,15N2 to ensure high isotopic purity?
this compound is synthesized via chemical or microbial fermentation methods. Chemical synthesis involves replacing natural isotopes (e.g., ¹²C and ¹⁴N) with ¹³C and ¹⁵N at specific positions during precursor assembly. For example, isotopic labeling of amino acid derivatives (e.g., Fmoc-Trp-OH-¹³C₁₁,¹⁵N₂) involves multi-step reactions with ¹³C/¹⁵N-enriched reagents . Microbial fermentation using isotope-enriched growth media is an alternative for producing labeled intermediates. Post-synthesis, purity is validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic incorporation and exclude unlabeled byproducts .
Q. Which analytical techniques are most effective for quantifying this compound in antiviral studies?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting isotopic variants. For structural validation, ¹H-¹³C heteronuclear single-quantum coherence (HSQC) NMR can map isotopic positions . Isotope ratio mass spectrometry (IRMS) is critical for quantifying ¹³C/¹⁵N enrichment ratios, ensuring accurate metabolic tracking . Calibration curves using synthetic standards (e.g., unlabeled Laninamivir spiked with known ¹³C/¹⁵N levels) are essential for method validation .
Q. How should researchers design experiments to study this compound's cellular uptake and metabolism?
Use pulse-chase assays with labeled Laninamivir in cell cultures (e.g., influenza-infected MDCK cells). Track isotopic incorporation into viral neuraminidase or host metabolites via MS. Include controls: (1) unlabeled Laninamivir to distinguish background signals, (2) cells treated with neuraminidase inhibitors (e.g., oseltamivir) to confirm target specificity, and (3) isotope dilution assays to quantify metabolic turnover rates .
Advanced Research Questions
Q. How can contamination in commercial ¹⁵N₂ gas impact this compound studies, and what mitigation strategies are recommended?
Contaminants like ¹⁵NH₄⁺ or ¹⁵NO₃⁻ in ¹⁵N₂ gas (e.g., from Sigma-Aldrich or Campro Scientific batches) can falsely inflate nitrogen fixation rates or isotopic incorporation data . To mitigate:
Q. What advanced methodologies resolve contradictions in isotopic labeling efficiency during antiviral mechanism studies?
Discrepancies between expected and observed ¹³C/¹⁵N incorporation can arise from isotopic dilution or metabolic recycling. To address:
- Use kinetic modeling to distinguish de novo synthesis vs. salvage pathways.
- Apply neutron-encoded SILAC (stable isotope labeling by amino acids in cell culture) for multiplexed tracking of viral vs. host protein synthesis .
- Pair MS data with flux balance analysis to map isotopic redistribution in metabolic networks .
Q. How can researchers validate the specificity of this compound in targeting viral neuraminidase over host enzymes?
Combine isotopic tracing with structural biology:
- Perform X-ray crystallography of ¹³C/¹⁵N-labeled Laninamivir bound to neuraminidase, using anomalous scattering to confirm binding sites .
- Conduct competitive assays with ¹³C/¹⁵N-labeled and unlabeled inhibitors, monitoring isotopic displacement via surface plasmon resonance (SPR) .
- Use siRNA knockdowns of host neuraminidase-like proteins to isolate antiviral effects .
Methodological Considerations
- Data Analysis : For MS datasets, apply deisotoping algorithms (e.g., MaxQuant) to distinguish ¹³C/¹⁵N peaks from natural abundance isotopes .
- Ethical Controls : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies minimizing animal/human tissue use .
- Reproducibility : Archive raw NMR/MS data in public repositories (e.g., MetaboLights) with detailed metadata on isotopic enrichment protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
